N11-Ethyl-8-hydroxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
N11-Ethyl-8-hydroxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound with the molecular formula C15H15N3O2 . This compound belongs to the class of benzodiazepines, which are known for their diverse pharmacological properties. It is characterized by its unique structure, which includes a pyrido-benzodiazepine core.
Preparation Methods
The synthesis of N11-Ethyl-8-hydroxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
N11-Ethyl-8-hydroxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding ketone or carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Scientific Research Applications
N11-Ethyl-8-hydroxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N11-Ethyl-8-hydroxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N11-Ethyl-8-hydroxymethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other similar compounds, such as:
8,9-dichloro-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one: This compound has a similar core structure but differs in the presence of chlorine atoms and the position of the ethyl group.
N11-Ethyl-8-methoxy-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one: This compound has a methoxy group instead of a hydroxymethyl group, which can lead to different chemical and biological properties.
Properties
CAS No. |
133626-82-1 |
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Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
11-ethyl-8-(hydroxymethyl)-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C16H17N3O2/c1-3-19-13-7-6-11(10-20)9-14(13)18(2)16(21)12-5-4-8-17-15(12)19/h4-9,20H,3,10H2,1-2H3 |
InChI Key |
GTQNELHJUMBIAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CO)N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
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